molecular formula C14H15N3O2 B5592275 N-(5-methyl-2-phenylpyrazol-3-yl)-3-oxobutanamide

N-(5-methyl-2-phenylpyrazol-3-yl)-3-oxobutanamide

Cat. No.: B5592275
M. Wt: 257.29 g/mol
InChI Key: LFENKEIOSUPISN-UHFFFAOYSA-N
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Description

N-(5-methyl-2-phenylpyrazol-3-yl)-3-oxobutanamide is a compound belonging to the class of pyrazole derivatives Pyrazole derivatives are known for their diverse pharmacological activities and are widely used in medicinal chemistry

Properties

IUPAC Name

N-(5-methyl-2-phenylpyrazol-3-yl)-3-oxobutanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15N3O2/c1-10-8-13(15-14(19)9-11(2)18)17(16-10)12-6-4-3-5-7-12/h3-8H,9H2,1-2H3,(H,15,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LFENKEIOSUPISN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C(=C1)NC(=O)CC(=O)C)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-methyl-2-phenylpyrazol-3-yl)-3-oxobutanamide typically involves the condensation of 5-methyl-2-phenylpyrazole with an appropriate acylating agent. One common method involves the reaction of 5-methyl-2-phenylpyrazole with 3-oxobutanoyl chloride in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

N-(5-methyl-2-phenylpyrazol-3-yl)-3-oxobutanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the amide group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted pyrazole derivatives.

Scientific Research Applications

N-(5-methyl-2-phenylpyrazol-3-yl)-3-oxobutanamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(5-methyl-2-phenylpyrazol-3-yl)-3-oxobutanamide involves its interaction with specific molecular targets. The compound may inhibit enzymes by binding to their active sites or modulate receptor activity by interacting with receptor binding sites. These interactions can lead to changes in cellular pathways and physiological responses .

Comparison with Similar Compounds

Similar Compounds

  • N-(5-methyl-2-phenylpyrazol-3-yl)-1,3-benzothiazol-2-amine
  • Hydrazine-coupled pyrazoles
  • Indole derivatives

Uniqueness

N-(5-methyl-2-phenylpyrazol-3-yl)-3-oxobutanamide stands out due to its specific structural features, which confer unique pharmacological properties. Compared to other pyrazole derivatives, it may exhibit different binding affinities and selectivities for molecular targets, leading to distinct biological activities .

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